1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
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Overview
Description
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-fluorobenzyl group and an isothiocyanate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl bromide and 4-isothiocyanato-1H-pyrazole.
Reaction Conditions: The 2-fluorobenzyl bromide is reacted with 4-isothiocyanato-1H-pyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the reaction can be optimized by using continuous flow reactors to ensure better control over reaction parameters and yield.
Chemical Reactions Analysis
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include amines for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions include thiourea derivatives and various oxidized forms of the compound.
Scientific Research Applications
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects. For example, it can inhibit the growth of certain cancer cells by disrupting their metabolic processes.
Comparison with Similar Compounds
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-imidazole and 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-triazole share structural similarities.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-isothiocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-11-4-2-1-3-9(11)6-15-7-10(5-14-15)13-8-16/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKXNUEPKFVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N=C=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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